Computed Lipophilicity: THP-Furaldehyde vs. Furfural
The computed partition coefficient (XLogP3-AA) of 5-(tetrahydro-2H-pyran-2-yl)-2-furaldehyde is 1.3 [1], compared to 0.40 for the parent compound furfural [2]. This represents a 0.90 log unit increase in lipophilicity, indicating substantially greater hydrophobicity that may favor partitioning into organic phases or lipid membranes in flavor release and extraction contexts.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Furfural, XLogP3-AA = 0.40 |
| Quantified Difference | ΔXLogP3-AA = +0.90 (3.25× more lipophilic) |
| Conditions | PubChem computed property (XLogP3 3.0 algorithm) |
Why This Matters
The 3.25-fold increase in computed lipophilicity relative to furfural provides a physicochemical basis for selecting this compound over simpler analogs when enhanced organic-phase partitioning or modified olfactory volatility is desired.
- [1] PubChem CID 45791085. Computed XLogP3-AA = 1.3. View Source
- [2] PubChem CID 7362 (Furfural). XLogP3-AA = 0.40. View Source
